molecular formula C7H16Cl2N2O B2432555 rac-(1r,2r)-2-(morpholin-4-yl)cyclopropan-1-amine dihydrochloride CAS No. 2307770-40-5

rac-(1r,2r)-2-(morpholin-4-yl)cyclopropan-1-amine dihydrochloride

Cat. No.: B2432555
CAS No.: 2307770-40-5
M. Wt: 215.12
InChI Key: BWDLXXYRQBEYMS-GPJOBVNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1R,2R)-2-(morpholin-4-yl)cyclopropan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 2307770-40-5 . It has a molecular weight of 215.12 . The compound is stored at room temperature and is in the form of a powder .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various methods such as quantum chemistry, the intermolecular potential, force field and molecular dynamics methods, structural correlation, and thermodynamics . Unfortunately, specific details about the molecular structure analysis of “(1R,2R)-2-(morpholin-4-yl)cyclopropan-1-amine dihydrochloride” are not available in the search results.


Physical and Chemical Properties Analysis

“(1R,2R)-2-(morpholin-4-yl)cyclopropan-1-amine dihydrochloride” is a powder that is stored at room temperature . Its physical and chemical properties can be analyzed using various methods, including studying its reactivity, stability, and behavior under different conditions .

Scientific Research Applications

Synthesis and Applications in Chemistry

  • Synthesis of Cyclopropane Derivatives : The compound has been used in the synthesis of various cyclopropane derivatives, which exhibit significant biological activities. For example, one study synthesized 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, which showed antiproliferative activity against cancer cell lines (Lu et al., 2021).
  • Asymmetric Synthesis : It has been used in the asymmetric synthesis of other compounds, such as N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, a potential treatment for human papillomavirus infections (Boggs et al., 2007).

Applications in Material Science

  • Production of Tertiary Amines : This compound has been utilized in the synthesis of tertiary amines, which have shown potential as corrosion inhibitors for carbon steel. This is particularly important in industrial applications where corrosion resistance is vital (Gao et al., 2007).

Biomedical Research

  • Antitumor Activity : Certain derivatives synthesized using (1R,2R)-2-(morpholin-4-yl)cyclopropan-1-amine dihydrochloride have demonstrated antitumor activity. For instance, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-phenylcyclopropa ne-1-carboxamide showed distinct inhibition on the proliferation of various cancer cell lines (Lu et al., 2020).

Environmental and Analytical Applications

  • Combustion Chemistry Studies : Morpholine derivatives, including this compound, have been investigated in the context of combustion chemistry, particularly in understanding the production of pollutants during the combustion process (Lucassen et al., 2009).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other substances at the molecular level. Unfortunately, the specific mechanism of action for “(1R,2R)-2-(morpholin-4-yl)cyclopropan-1-amine dihydrochloride” is not available in the search results .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

(1R,2R)-2-morpholin-4-ylcyclopropan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.2ClH/c8-6-5-7(6)9-1-3-10-4-2-9;;/h6-7H,1-5,8H2;2*1H/t6-,7-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDLXXYRQBEYMS-GPJOBVNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2CC2N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1[C@@H]2C[C@H]2N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.